(1-Phenyl-1-butenyl)benzene

Physical organic chemistry Formulation science Low-temperature synthesis

(1-Phenyl-1-butenyl)benzene, systematically named 1,1-diphenyl-1-butene or Benzene, 1,1'-(1-butenylidene)bis- (C₁₆H₁₆, MW 208.30), is a geminal diarylalkene belonging to the 1,1-diphenyl-1-alkene homologous series. It is characterized by two phenyl rings attached to the same vinylic carbon of a but-1-ene backbone, producing a sterically congested, non-conjugated olefin scaffold.

Molecular Formula C16H16
Molecular Weight 208.3 g/mol
CAS No. 1726-14-3
Cat. No. B189919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-1-butenyl)benzene
CAS1726-14-3
Molecular FormulaC16H16
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCC=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3
InChIKeyFKDKAGHZAOFATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenyl-1-butenyl)benzene (CAS 1726-14-3) Procurement Guide: Physicochemical Identity and Class Positioning of 1,1-Diphenyl-1-butene


(1-Phenyl-1-butenyl)benzene, systematically named 1,1-diphenyl-1-butene or Benzene, 1,1'-(1-butenylidene)bis- (C₁₆H₁₆, MW 208.30), is a geminal diarylalkene belonging to the 1,1-diphenyl-1-alkene homologous series [1]. It is characterized by two phenyl rings attached to the same vinylic carbon of a but-1-ene backbone, producing a sterically congested, non-conjugated olefin scaffold. Key experimentally determined physicochemical constants include a boiling point of 294.75 °C (567.9 K) and a melting point of −1.19 °C (271.96 K), establishing that this compound is a liquid at ambient temperature, in contrast to its lower homologues [1]. The compound is commercially available from multiple vendors in purities of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Substitution of 1,1-Diphenylalkenes Fails: Evidence-Based Differentiation of (1-Phenyl-1-butenyl)benzene


The 1,1-diphenyl-1-alkene series (C₂H₄ through C₄H₈) exhibits large, non-linear discontinuities in key physicochemical properties that preclude simple interchange among homologues. The melting point of (1-phenyl-1-butenyl)benzene (−1.19 °C) is approximately 50 °C lower than that of 1,1-diphenylpropene (48.5 °C, CAS 778-66-5), making the butenyl derivative a free-flowing liquid at room temperature while the propenyl analogue is a crystalline solid [1][2]. This fundamental phase difference directly impacts handling, solvent compatibility, formulation, and dosing in both synthetic and analytical workflows. Furthermore, the incremental lipophilicity gained with the ethyl substituent (ΔLogP ≈ +0.39 vs. 1,1-diphenylpropene) alters partitioning behavior and biological membrane permeability in a quantifiable, predictable manner . The specific 1,1-diphenyl-1-butene scaffold is also the core structural motif required for the Dipipanone (opioid analgesic) impurity reference standard program, a regulatory application that no other homologue fulfills [3]. These orthogonal lines of evidence demonstrate that generic selection from within this series without attention to the specific alkyl chain length carries quantifiable risk of physico-chemical mismatch and regulatory non-compliance.

Quantitative Differentiators for (1-Phenyl-1-butenyl)benzene: A Head-to-Head Evidence Guide for Scientific Procurement


Melting Point Differential: Ambient-Temperature Liquid vs. Crystalline Solid — A 49.7 °C Gap in the 1,1-Diphenylalkene Series

The melting point of (1-phenyl-1-butenyl)benzene is −1.19 °C (271.96 K), making it a liquid at standard ambient temperature (20–25 °C). In contrast, its closest homologue, 1,1-diphenylpropene (CAS 778-66-5), melts at 48.5 °C and is a crystalline solid under the same conditions [1][2]. This represents a ΔTfus of 49.7 °C between two compounds differing by only one methylene unit. The even simpler 1,1-diphenylethylene (CAS 530-48-3) melts at approximately 8 °C, still nearly 10 °C above the target compound [3].

Physical organic chemistry Formulation science Low-temperature synthesis

Boiling Point Progression: 10.3 °C Higher Boiling Point Adds Thermal Processing Latitude vs. 1,1-Diphenylpropene

The boiling point of (1-phenyl-1-butenyl)benzene is 294.75 °C (567.9 K) at standard atmospheric pressure, as experimentally determined by Serijan and Wise and compiled in the NIST TRC database [1]. This is 10.25 °C higher than the boiling point of 1,1-diphenylpropene (284.5 °C) and approximately 17.75 °C higher than that of 1,1-diphenylethylene (~277 °C) [2][3]. The incremental increase reflects the additional methylene unit and provides a wider thermal operating window for high-temperature reactions or distillative purification before reaching the boiling regime.

Distillation science Thermal stability Process chemistry

Lipophilicity (LogP) Differentiation: ΔLogP of +0.39 Over 1,1-Diphenylpropene Alters Partitioning Predictions

The calculated octanol-water partition coefficient (LogP) for (1-phenyl-1-butenyl)benzene is 4.53, compared to 4.14 for 1,1-diphenylpropene and approximately 3.86 for 1,1-diphenylethylene [1]. This ΔLogP of +0.39 versus the propene homologue corresponds to an approximately 2.45-fold increase in octanol-water partitioning ratio, which has been calculated to affect predicted membrane permeability and non-specific protein binding in pharmacokinetic models. The water solubility of the target compound is correspondingly low at 5.8 × 10⁻⁴ g/L (calculated, 25 °C), consistent with its higher LogP .

Medicinal chemistry ADME prediction QSAR modeling

Pharmaceutical Reference Standard Exclusivity: (1-Phenyl-1-butenyl)benzene as the Designated Dipipanone Impurity Marker

(1-Phenyl-1-butenyl)benzene is catalogued and supplied as a certified reference standard specifically for the identification and quantification of the 1,1-diphenylbut-1-ene impurity in Dipipanone hydrochloride active pharmaceutical ingredient (API) [1][2]. This compound is listed under catalogue number PA 31 71510 (Pharmaffiliates) and is used in ANDA/DMF filing, method validation, and stability studies for Dipipanone-containing drug products [2]. Neither 1,1-diphenylpropene nor 1,1-diphenylethylene serve this regulatory function. The impurity arises from the synthetic route to Dipipanone (4,4-diphenyl-6-piperidin-1-ylheptan-3-one) and its structural identity as a 1,1-diphenylbut-1-ene derivative is essential for chromatographic method specificity [1].

Pharmaceutical analysis Reference standards Regulatory compliance

Enantiodifferentiating Photoaddition: Validated Substrate for Asymmetric C–O Bond Construction with Enantiomeric Excesses up to 58%

(1-Phenyl-1-butenyl)benzene has been employed alongside 1,1-diphenylpropene as a substrate in enantiodifferentiating anti-Markovnikov photoaddition of alcohols (methanol, ethanol, 2-propanol, tert-butanol), sensitized by chiral saccharide naphthalene(di)carboxylates [1][2]. Under optimized conditions (low-polarity solvent such as diethyl ether, protected saccharide chiral auxiliary), the photoaddition to 1,1-diphenyl-1-alkenes yielded the corresponding anti-Markovnikov adducts in low-to-good chemical yields with enantiomeric excesses reaching up to 58% — reported as the highest ee ever achieved for a photosensitized bimolecular enantiodifferentiating reaction at the time of publication [1]. The butenyl substrate specifically delivers 1,1-diphenyl-2-alkoxy-butane adducts, which are one methylene unit larger than the propane adducts obtained from the propenyl analogue, providing access to a distinct product series with potentially altered biological or materials properties.

Asymmetric photochemistry Enantioselective synthesis Physical organic chemistry

Density and Refractive Index: Quantifiable Physical Property Benchmarks for Quality Control and Formulation

The experimentally determined density of (1-phenyl-1-butenyl)benzene is 1.031 g/cm³ at 18 °C (Mikhailov, 1956) and its refractive index is 1.5898 at 589.3 nm and 20 °C (Serijan & Wise, 1952) . In comparison, 1,1-diphenylpropene has a density of 1.0076 g/cm³ at 23 °C, representing a 2.3% higher density for the butenyl derivative at comparable temperatures [1]. The refractive index of 1,1-diphenylpropene is 1.5880, making the butenyl compound's value slightly higher (ΔnD = +0.0018). These values serve as orthogonal identity and purity verification parameters that are readily measurable by standard laboratory techniques (pycnometry, refractometry) without requiring advanced instrumentation.

Quality control Formulation science Material characterization

Procurement-Driven Application Scenarios for (1-Phenyl-1-butenyl)benzene Based on Quantitative Differentiation Evidence


Ambient-Temperature Liquid-Phase Organic Synthesis and Continuous-Flow Processing

Because (1-phenyl-1-butenyl)benzene is a liquid at room temperature (Tfus = −1.19 °C) while 1,1-diphenylpropene is a solid (Tfus = 48.5 °C), the butenyl compound can be directly handled, transferred via syringe pump, and introduced into continuous-flow reactors without pre-heating or dissolution in a carrier solvent [1]. This directly enables neat reaction conditions, higher substrate concentrations, and simplified downstream purification by eliminating the need for a co-solvent that would otherwise be required to dissolve the solid propenyl analogue. Process chemists designing telescoped multi-step sequences benefit from the 50 °C melting point advantage when selecting the appropriate 1,1-diphenylalkene building block.

Dipipanone API Impurity Profiling and Pharmacopeial Compliance Testing

Laboratories performing quality control release testing, stability studies, or ANDA/DMF filing for Dipipanone hydrochloride must procure the specific 1,1-diphenylbut-1-ene impurity reference standard (CAS 1726-14-3, Cat. PA 31 71510) [2]. This compound serves as the chromatographic marker for the 1,1-diphenylbut-1-ene-related substance specified in regulatory monographs. No alternative 1,1-diphenylalkene (e.g., 1,1-diphenylpropene or 1,1-diphenylethylene) can substitute, as the difference in retention time, molecular ion (m/z 208 vs. 194 vs. 180), and fragmentation pattern would lead to method validation failure. Procurement of the correct CAS-listed reference standard is a prerequisite for ICH Q3A-compliant impurity testing.

Enantioselective Photochemical Synthesis of Chiral 1,1-Diarylalkane Derivatives

Research groups engaged in enantioselective photochemistry can employ (1-phenyl-1-butenyl)benzene as a validated substrate for anti-Markovnikov photoaddition of alcohols, yielding enantioenriched 1,1-diphenyl-2-alkoxy-butanes with ee values up to 58% under optimized chiral sensitizer conditions [3]. The butenyl scaffold provides access to a distinct product series (butane adducts) compared to the propane adducts obtained from 1,1-diphenylpropene, enabling systematic SAR exploration of chain-length effects on the physicochemical and biological properties of the resulting chiral ether products. This application leverages the well-characterized photochemical reactivity of the 1,1-diphenylalkene class, with the butyl chain offering steric modulation at the exciplex intermediate that may influence both chemical yield and enantioselectivity.

QSAR and Lipophilicity-Dependent Biological Screening Campaigns

In medicinal chemistry programs exploring structure-activity relationships around the tamoxifen/diphenylalkene pharmacophore, the LogP of 4.53 for (1-phenyl-1-butenyl)benzene offers a quantifiable, incremental increase in lipophilicity (ΔLogP = +0.39 vs. 1,1-diphenylpropene; ΔLogP = +0.67 vs. 1,1-diphenylethylene) . This predictable LogP gradation allows medicinal chemists to systematically probe the effect of lipophilicity on target binding, cellular permeability, and metabolic stability within a closely matched chemical series. The 1,1-diphenyl-1-butene scaffold also serves as the direct precursor for known ferrocenyl-hybrid antineoplastic agents (e.g., 2-ferrocenyl-1,1-diphenylbut-1-ene, which demonstrated selective apoptosis induction in HL-60 leukemia cells with an IC₅₀ in the low micromolar range) [4], further validating its relevance as a core scaffold for hybrid drug design.

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